Cas no 2156448-04-1 (3-bromo-8-fluoroquinolin-5-amine)

3-bromo-8-fluoroquinolin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-8-fluoroquinolin-5-amine
- 2156448-04-1
- EN300-1294580
-
- Inchi: 1S/C9H6BrFN2/c10-5-3-6-8(12)2-1-7(11)9(6)13-4-5/h1-4H,12H2
- InChI Key: VMQHEVBXGZHKCB-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(=CC=C(C2=C1)N)F
Computed Properties
- Exact Mass: 239.96984g/mol
- Monoisotopic Mass: 239.96984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 2.3
3-bromo-8-fluoroquinolin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294580-5.0g |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 5g |
$4102.0 | 2023-05-23 | ||
Enamine | EN300-1294580-0.05g |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 0.05g |
$1188.0 | 2023-05-23 | ||
Enamine | EN300-1294580-10.0g |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 10g |
$6082.0 | 2023-05-23 | ||
Enamine | EN300-1294580-5000mg |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 5000mg |
$3273.0 | 2023-09-30 | ||
Enamine | EN300-1294580-100mg |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 100mg |
$993.0 | 2023-09-30 | ||
Enamine | EN300-1294580-0.1g |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 0.1g |
$1244.0 | 2023-05-23 | ||
Enamine | EN300-1294580-1.0g |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 1g |
$1414.0 | 2023-05-23 | ||
Enamine | EN300-1294580-2.5g |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 2.5g |
$2771.0 | 2023-05-23 | ||
Enamine | EN300-1294580-0.25g |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 0.25g |
$1300.0 | 2023-05-23 | ||
Enamine | EN300-1294580-0.5g |
3-bromo-8-fluoroquinolin-5-amine |
2156448-04-1 | 0.5g |
$1357.0 | 2023-05-23 |
3-bromo-8-fluoroquinolin-5-amine Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on 3-bromo-8-fluoroquinolin-5-amine
3-Bromo-8-fluoroquinolin-5-amine (CAS No. 2156448-04-1): A Versatile Building Block in Medicinal Chemistry and Drug Discovery
The 3-bromo-8-fluoroquinolin-5-amine (CAS 2156448-04-1) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical research and organic synthesis. This compound belongs to the halogenated quinoline family, characterized by its unique bromine and fluorine substitutions at the 3rd and 8th positions, respectively, along with an amine group at the 5th position. Its molecular structure makes it a valuable intermediate for designing targeted therapies, particularly in oncology and infectious diseases.
Recent studies highlight the growing demand for fluorinated heterocycles like 3-bromo-8-fluoroquinolin-5-amine due to their enhanced bioavailability and binding affinity to biological targets. Researchers are increasingly exploring its potential in kinase inhibitors and antibacterial agents, aligning with the global focus on drug-resistant infections and precision medicine. The compound’s CAS number 2156448-04-1 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.
From a synthetic perspective, 3-bromo-8-fluoroquinolin-5-amine serves as a multifunctional scaffold. Its bromo group allows for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluoro substitution enhances metabolic stability—a critical factor in prodrug design. The amine moiety further enables amide bond formation or reductive alkylation, making it adaptable for combinatorial chemistry workflows. These properties address common queries in medicinal chemistry forums, such as "how to modify quinoline cores for improved PK/PD profiles."
In the context of AI-driven drug discovery, CAS 2156448-04-1 is often cited in cheminformatics datasets for virtual screening. Its structural features align with trends in fragment-based drug design, where small molecules with halogen bonds are prioritized. Notably, the compound’s logP and hydrogen bond acceptors meet criteria for Lipinski’s Rule of Five, a frequent topic in pharma SEO searches like "optimizing quinoline drug-likeness."
Environmental and regulatory considerations also underscore the importance of 3-bromo-8-fluoroquinolin-5-amine. As industries shift toward green chemistry, synthetic routes using catalytic halogenation or flow chemistry are being explored to reduce waste. This responds to trending searches such as "sustainable synthesis of halogenated amines." Moreover, its non-classified status ensures compliance with global chemical safety standards, avoiding restrictions faced by other heterocyclic compounds.
In summary, 3-bromo-8-fluoroquinolin-5-amine (2156448-04-1) exemplifies the intersection of structural versatility and therapeutic potential. Its applications span from hit-to-lead optimization to material science, addressing both academic and industrial needs. As personalized medicine advances, this compound’s role in small-molecule libraries is poised to expand, solidifying its place in modern chemical research.
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